molecular formula C11H21FN2O2 B6306649 Tert-butyl n-[(3r,4r)-4-fluoropiperidin-3-yl]-n-methylcarbamate CAS No. 2126144-21-4

Tert-butyl n-[(3r,4r)-4-fluoropiperidin-3-yl]-n-methylcarbamate

Cat. No.: B6306649
CAS No.: 2126144-21-4
M. Wt: 232.29 g/mol
InChI Key: JDXULPYBAYEORK-RKDXNWHRSA-N
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Description

Tert-butyl n-[(3r,4r)-4-fluoropiperidin-3-yl]-n-methylcarbamate: is a synthetic organic compound with the molecular formula C11H21FN2O2 It is characterized by the presence of a fluorine atom on the piperidine ring and a tert-butyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-[(3r,4r)-4-fluoropiperidin-3-yl]-n-methylcarbamate typically involves the following steps:

    Formation of the Piperidine Ring: The starting material, a suitable piperidine derivative, is fluorinated at the 4-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Carbamate Formation: The fluorinated piperidine is then reacted with tert-butyl chloroformate and a base, such as triethylamine, to form the tert-butyl carbamate.

    Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

    Substitution: The fluorine atom on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step organic syntheses.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Biological Probes: Can be used as a probe to study biological processes involving piperidine derivatives.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl n-[(3r,4r)-4-fluoropiperidin-3-yl]-n-methylcarbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • tert-butyl n-[(3r,4r)-4-fluoropiperidin-3-yl]carbamate
  • tert-butyl n-[(3r,4r)-3-aminotetrahydropyran-4-yl]carbamate

Comparison:

  • Structural Differences: The presence of different substituents on the piperidine ring or the carbamate group.
  • Reactivity: Variations in reactivity due to the presence of different functional groups.
  • Applications: Unique applications based on their specific structural features.

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-7-13-6-5-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXULPYBAYEORK-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CNCCC1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CNCC[C@H]1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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